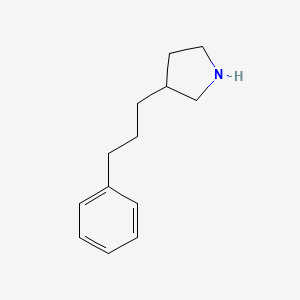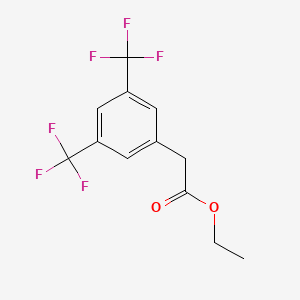
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
Descripción general
Descripción
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, also known as Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate, is a chemical compound with the CAS Number: 144632-97-3 . It has a molecular weight of 300.2 . This compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is 1S/C12H10F6O2/c1-2-20-10 (19)5-7-3-8 (11 (13,14)15)6-9 (4-7)12 (16,17)18/h3-4,6H,2,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is a liquid at room temperature . It has a molecular weight of 300.2 .Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate derivatives have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown efficacy against menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) , which are known for causing nosocomial infections. The derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antimicrobial activity.
Pharmaceutical Synthesis
The compound serves as a precursor for the synthesis of optically active isomers used in pharmaceuticals . For instance, the ®-isomer of 3,5-Bis(trifluoromethyl)phenyl ethanol, derived from Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, is crucial for compounding NK1 antagonists , which are used in treatments targeting the neurokinin-1 (NK1) receptor, such as for chemotherapy-induced nausea.
Catalysis in Organic Transformations
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is particularly significant in H-bond catalysts , which are pivotal in numerous synthetic processes, enhancing the efficiency and selectivity of chemical reactions.
Enantioselective Synthesis
The compound is a key chiral intermediate in the enantioselective synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting. This showcases its role in the production of enantiomerically pure substances, which is a critical aspect of creating effective pharmaceuticals.
Biocatalysis
In biocatalytic processes, Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is used to increase the efficiency of whole-cell catalysts in the production of enantiomerically enriched intermediates . This application is particularly relevant in the context of deep-eutectic solvent-containing micro-aerobic medium systems , which are used to enhance the substrate to catalyst ratio, a key factor in biocatalysis.
Safety and Hazards
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using only under a chemical fume hood .
Mecanismo De Acción
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
One study mentions the involvement of nadh, which is primarily consumed in respiration to generate atp, suggesting that it may influence energy production pathways .
Propiedades
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVPOAERFKXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654733 | |
| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate | |
CAS RN |
144632-97-3 | |
| Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

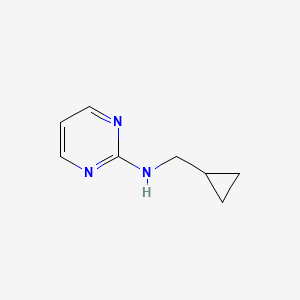

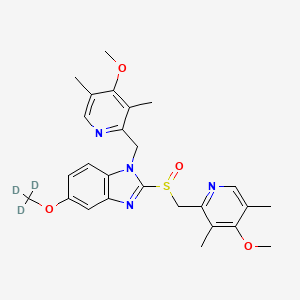
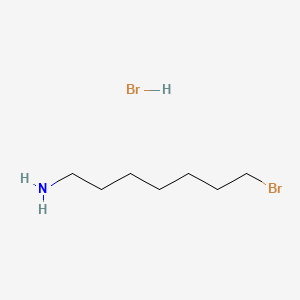

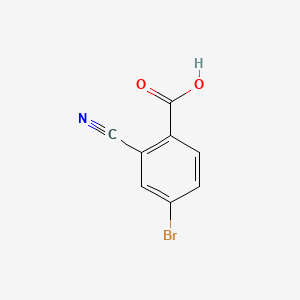

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)


